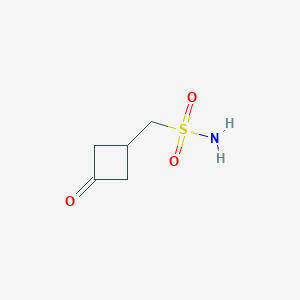

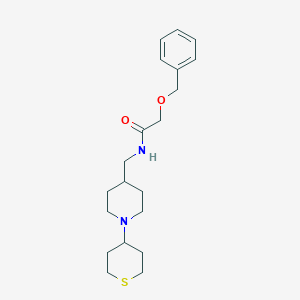

![molecular formula C7H5NOS B2655697 4H-thieno[3,2-b]pyrrole-5-carbaldehyde CAS No. 1404187-18-3](/img/structure/B2655697.png)

4H-thieno[3,2-b]pyrrole-5-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4H-thieno[3,2-b]pyrrole-5-carbaldehyde is a chemical compound with the CAS Number: 1404187-18-3 . It has a molecular weight of 151.19 . The compound is stored at room temperature and is available in powder form . Its IUPAC name is this compound .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, acylation of 4-substituted 4H-thieno[3,2-b]pyrrole-5-carbohydrazides with chloroacetyl chloride, dichloroacetyl chloride, and methacryloyl chloride afforded the corresponding mixed bis-acylhydrazines . Also, the reaction of 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbonyl chloride with ethyl 5-(hydrazinocarbonyl)pyridine-2-carboxylate gave ethyl 5-[2-(4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbonyl)hydrazine-1-carbonyl]pyridine-2-carboxylate .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5NOS/c9-4-5-3-7-6(8-5)1-2-10-7/h1-4,8H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

The chemical reactions involving this compound have been studied . For example, the carboxy group of certain compounds was initially activated via conversion to imidazolides, which were reacted with hydrazine hydrate in boiling ethanol . The resulting hydrazides were then acylated with chloro- and dichloroacetyl chlorides and methacryloyl chloride to produce building blocks containing a terminal functionality convenient for further modification .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 151.19 .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds : 4H-thieno[3,2-b]pyrrole-5-carbaldehyde is used in the synthesis of novel heterocyclic compounds, including thieno[2',3':4,5]pyrrolo[1,2-a]pyrazine and thieno[2',3':4,5]-pyrrol[1,2-d][1,2,4]triazine, through various reactions such as alkylation, transformation, intramolecular cyclizations, and amide bond formation (Ilyin et al., 2007).

Photochemical Synthesis and Optical Properties : Another application is in photochemical synthesis, where derivatives like 4H-thieno[3,2-c]chromene-2-carbaldehydes are produced. These compounds are used as covert marking pigments due to their photophysical properties (Ulyankin et al., 2021).

Synthesis of Dyes and Pigments : The compound is instrumental in creating dyes and pigments with specific optical properties. For example, 2-functionally substituted thieno[3,2-c]quinolines and 4H-thieno[3,2-c]chromenes, synthesized from this compound, show moderate to high fluorescence quantum yields. These compounds have potential applications as invisible ink dyes (Bogza et al., 2018).

Synthesis of Bi-functional Molecules : It's used in the synthesis of bis(thienopyrrolyl)methanes, where N-substituted derivatives undergo self-condensation. These compounds have potential applications in various chemical syntheses (Torosyan et al., 2018).

Synthesis of Polymer and Solar Cell Materials : Thieno[3,2-b]pyrrole-based small-molecule acceptors (SMAs) synthesized from this compound show promise in the field of polymer solar cells. These SMAs exhibit bathochromic absorption and upshifted frontier orbital energy levels, leading to higher open-circuit voltage and lower energy loss in solar cells (Luo et al., 2022).

Mécanisme D'action

Compounds with a thieno[3,2-b]pyrrole skeleton have found diverse applications in medicinal chemistry . For example, thieno[3,2-b]pyrrole-5-carboxamides inhibit alphaviruses (such as chikungunya virus) and exhibit a broad spectrum of antiviral activity . Some carboxamides were reported to inhibit neurotropic alphaviruses and reversibly inhibit lysine-specific demethylases, which regulate histone methylation . This opens prospects of using them in oncology .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Therefore, precautions such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water in case of skin contact, and wearing protective gloves/clothing/eye/face protection are recommended .

Orientations Futures

The synthesis of 4H-thieno[3,2-b]pyrrole-5-carbaldehyde and its derivatives continues to be an area of interest in research, particularly in the field of medicinal chemistry . The goal is to synthesize a series of functionalized 1,2-diacyl hydrazine derivatives as starting materials for further enlargement and complication of their molecules with the goal of searching for biologically active compounds .

Propriétés

IUPAC Name |

4H-thieno[3,2-b]pyrrole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c9-4-5-3-7-6(8-5)1-2-10-7/h1-4,8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSZDHJXKBJLLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1NC(=C2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

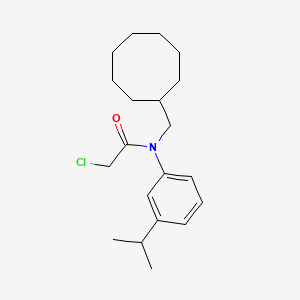

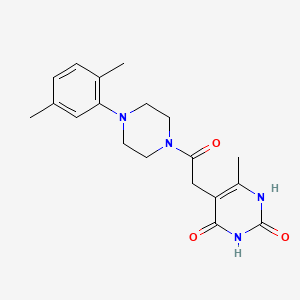

![5,6,6a,7,8,9,10,10a-Octahydropyrimido[5,4-c]quinoline](/img/structure/B2655614.png)

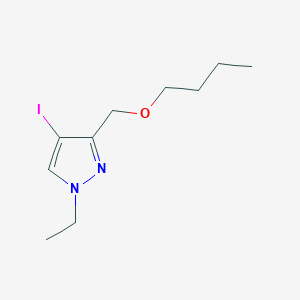

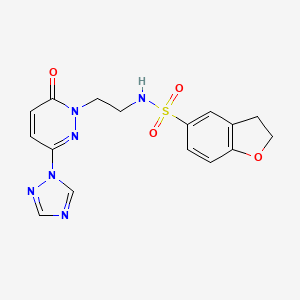

![N-(4-methoxyphenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine](/img/structure/B2655616.png)

![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2655617.png)

![9-Amino-7-azaspiro[3.5]nonan-6-one;hydrochloride](/img/structure/B2655623.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2655624.png)

![4-methyl-N-(2-(6-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2655626.png)

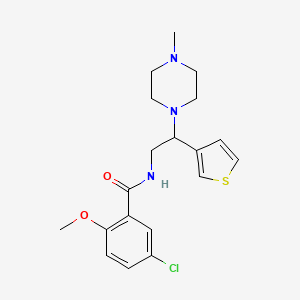

![N~1~-(4-chlorobenzyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~1~-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1,2-ethanediamine](/img/structure/B2655636.png)